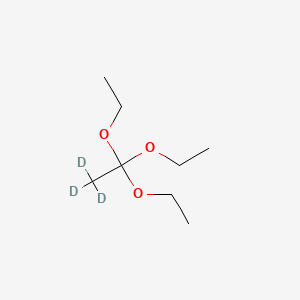

Triethyl Orthoacetate-d3

Cat. No. B587998

Key on ui cas rn:

97419-13-1

M. Wt: 165.247

InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04182910

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[C:1](#N)[CH3:2].Cl.CN(C1C=CC(N=NC2C=CC=C[C:21]=2[C:22]([OH:24])=[O:23])=CC=1)C.[CH3:25][CH2:26][O-:27].[Na+].[Cl-].[NH4+].[CH2:31]1C2C(CCCC2)CC[CH2:32]1>C(O)C>[C:22]([O:23][CH2:1][CH3:2])([O:24][CH2:31][CH3:32])([O:27][CH2:26][CH3:25])[CH3:21] |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

1150 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

410 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

900 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCC2CCCCC12

|

|

Name

|

|

|

Quantity

|

483 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

383 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=1C=CC(=CC1)N=NC=2C=CC=CC2C(=O)O

|

Step Eight

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature increasing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to +7° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 2.5 hours the imidoethyl ester hydrochloride crystallizes out

|

|

Duration

|

2.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

then stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the neutralization, the temperature is raised to 35° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After it has been chilled to 10° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with decaline

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined filtrates are treated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate thus treated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled in vacuo in a packed column

|

Outcomes

Product

Details

Reaction Time |

11 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(OCC)(OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1414 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04182910

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[C:1](#N)[CH3:2].Cl.CN(C1C=CC(N=NC2C=CC=C[C:21]=2[C:22]([OH:24])=[O:23])=CC=1)C.[CH3:25][CH2:26][O-:27].[Na+].[Cl-].[NH4+].[CH2:31]1C2C(CCCC2)CC[CH2:32]1>C(O)C>[C:22]([O:23][CH2:1][CH3:2])([O:24][CH2:31][CH3:32])([O:27][CH2:26][CH3:25])[CH3:21] |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

1150 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

410 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

900 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCC2CCCCC12

|

|

Name

|

|

|

Quantity

|

483 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

383 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=1C=CC(=CC1)N=NC=2C=CC=CC2C(=O)O

|

Step Eight

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature increasing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to +7° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 2.5 hours the imidoethyl ester hydrochloride crystallizes out

|

|

Duration

|

2.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

then stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the neutralization, the temperature is raised to 35° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After it has been chilled to 10° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with decaline

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined filtrates are treated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate thus treated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled in vacuo in a packed column

|

Outcomes

Product

Details

Reaction Time |

11 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(OCC)(OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1414 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |